1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a unique combination of azepane, nitrophenyl, and pyridazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the introduction of the nitrophenyl and pyridazinyl groups. Common reagents used in these reactions include sulfur-containing compounds and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The azepane ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or halogenated derivatives, which may have distinct properties and applications.
Scientific Research Applications
1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(azepan-1-yl)ethan-1-one
- 1-[4-(azepan-1-yl)-3-nitrophenyl]ethan-1-one
- 1-(azepan-1-yl)-4-chlorophthalazine
Uniqueness
1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its combination of azepane, nitrophenyl, and pyridazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-18(21-10-3-1-2-4-11-21)13-26-17-9-8-16(19-20-17)14-6-5-7-15(12-14)22(24)25/h5-9,12H,1-4,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILRGRHXDJEQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.